molecular formula C8H9NO3S B8288461 4-Carboxy-2,3,4,5,6,7-hexahydrobenzothiazole-2-one

4-Carboxy-2,3,4,5,6,7-hexahydrobenzothiazole-2-one

Cat. No. B8288461
M. Wt: 199.23 g/mol
InChI Key: FUZIQSBAAXHSMF-UHFFFAOYSA-N
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Patent
US03988444

Procedure details

A mixture of 6.8 g of 4-carbethoxy-2,3,4,5,6,7-hexahydrobenzothiazoline-2-one and 6 ml of 10 N sodium hydroxide in 100 ml of water was refluxed for 3 hours and then cooled to 20° C. 6 ml of 10 N hydrochloric acid were added thereto and the mixture was vacuum filtered. The precipitate was washed with acetone and 1 g of the raw product was taken up in a solution of 0.42 g of sodium bicarbonate in 40 ml of water. The mixture was stirred for 1 hour, was washed with ethyl acetate and was acidified with 1 N hydrochloric acid. The mixture was vacuum filtered and the precipitate was washed with water and dried to obtain 0.5 g of 4-carboxy-2,3,4,5,6,7-hexahydrobenzothiazole-2-one melting at 192° C.
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:6]1[C:11]2[NH:12][C:13](=[O:15])[S:14][C:10]=2[CH2:9][CH2:8][CH2:7]1)([O:3]CC)=[O:2].[OH-].[Na+].Cl>O>[C:1]([CH:6]1[C:11]2[NH:12][C:13](=[O:15])[S:14][C:10]=2[CH2:9][CH2:8][CH2:7]1)([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.8 g
Type
reactant
Smiles
C(=O)(OCC)C1CCCC2=C1NC(S2)=O
Name
Quantity
6 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with acetone and 1 g of the raw product
WASH
Type
WASH
Details
was washed with ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the precipitate was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)(O)C1CCCC2=C1NC(S2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: CALCULATEDPERCENTYIELD 8.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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